molecular formula C14H36N4+4 B14884558 Tetramethylcyclam

Tetramethylcyclam

Cat. No.: B14884558
M. Wt: 260.46 g/mol
InChI Key: HRFJEOWVAGSJNW-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylcyclam can be synthesized through the N-tetraalkylation of azamacrocycles. One efficient protocol involves using a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. Another common method is the Eschweiler-Clarke methylation, where cyclam is treated with formaldehyde and formic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetramethylcyclam undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms complexes with metal ions, which can exhibit different stereochemistry based on the reaction conditions and the nature of the metal ion .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include metal complexes with varying coordination geometries and oxidation states. For example, reactions with arsenic or antimony chlorides result in the formation of chlorooxo complexes .

Mechanism of Action

The mechanism of action of tetramethylcyclam involves its ability to form stable complexes with metal ions. The compound’s tetraazamacrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming a stable chelate. This coordination can influence the reactivity and stability of the metal ion, making this compound a valuable ligand in various chemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methyl groups, which enhance its solubility and stability compared to its parent compound, cyclam. The presence of methyl groups also influences the stereochemistry of the metal complexes formed, providing additional versatility in coordination chemistry .

Properties

Molecular Formula

C14H36N4+4

Molecular Weight

260.46 g/mol

IUPAC Name

1,4,8,11-tetramethyl-1,4,8,11-tetrazoniacyclotetradecane

InChI

InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3/p+4

InChI Key

HRFJEOWVAGSJNW-UHFFFAOYSA-R

Canonical SMILES

C[NH+]1CCC[NH+](CC[NH+](CCC[NH+](CC1)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.